molecular formula C27H25N3O5 B12465344 2-(3-Methoxypropyl)-N-{3-[(2-methylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide

2-(3-Methoxypropyl)-N-{3-[(2-methylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide

Cat. No.: B12465344
M. Wt: 471.5 g/mol
InChI Key: KKBQEEYBZSFOMM-UHFFFAOYSA-N
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Description

2-(3-Methoxypropyl)-N-{3-[(2-methylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxypropyl group, a carbamoylphenyl group, and a dioxoisoindole carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypropyl)-N-{3-[(2-methylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dioxoisoindole core, followed by the introduction of the methoxypropyl and carbamoylphenyl groups through various organic reactions such as nucleophilic substitution and amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypropyl)-N-{3-[(2-methylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-(3-Methoxypropyl)-N-{3-[(2-methylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropyl)-N-{3-[(2-methylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

Compared to similar compounds, 2-(3-Methoxypropyl)-N-{3-[(2-methylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C27H25N3O5

Molecular Weight

471.5 g/mol

IUPAC Name

2-(3-methoxypropyl)-N-[3-[(2-methylphenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C27H25N3O5/c1-17-7-3-4-10-23(17)29-25(32)18-8-5-9-20(15-18)28-24(31)19-11-12-21-22(16-19)27(34)30(26(21)33)13-6-14-35-2/h3-5,7-12,15-16H,6,13-14H2,1-2H3,(H,28,31)(H,29,32)

InChI Key

KKBQEEYBZSFOMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCCOC

Origin of Product

United States

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